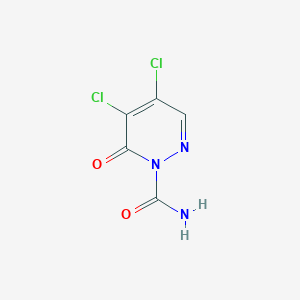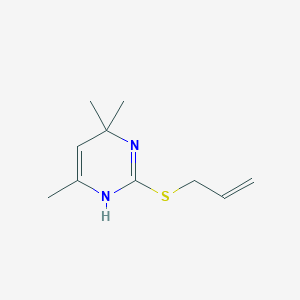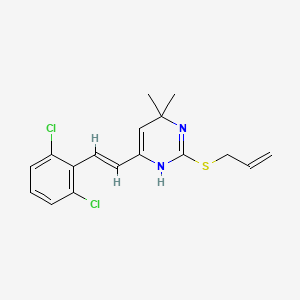![molecular formula C9H9ClN4O B3035211 1-[2-(4-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one CAS No. 303994-89-0](/img/structure/B3035211.png)
1-[2-(4-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one
Descripción general
Descripción
“1-[2-(4-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one” is a chemical compound with the molecular formula C9H9ClN4O . It is a type of azo compound, which are known for their diverse applications in the scientific, industrial, and pharmaceutical sectors .
Molecular Structure Analysis
The molecular structure of “1-[2-(4-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one” consists of a pyrazolone ring attached to a diazenyl group and a chlorophenyl group . The molecular weight of the compound is 224.65 .Aplicaciones Científicas De Investigación
Energetic Materials and Propellants
The high nitrogen content (53% to >72%) in this compound makes it suitable for use in energetic materials. Specifically, it can be employed in car airbag applications due to its thermal stability (>220 °C) and low sensitivity .
Photodynamic Therapy (PDT)
1-[2-(4-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one exhibits interesting photochemical properties. Researchers have explored its potential as a photosensitizer in PDT, a non-invasive cancer treatment. In PDT, light activates the compound, leading to the generation of reactive oxygen species that selectively destroy cancer cells .
Organic Synthesis and Catalysis
The diazenyl group in this compound can serve as a versatile functional group for organic synthesis. Researchers have investigated its use in catalytic reactions, such as C–C bond formation or cyclization processes. Its unique structure may enable novel transformations in synthetic chemistry .
Antimicrobial Agents
Given the presence of the chlorophenyl group, this compound could potentially exhibit antimicrobial properties. Researchers might explore its efficacy against bacteria, fungi, or other pathogens. Understanding its mode of action and toxicity profile is crucial for further development .
Materials Science: Dye Sensitizers
The azo group in 1-[2-(4-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one suggests its potential as a dye sensitizer in solar cells. By absorbing light and transferring electrons, it could enhance the efficiency of photovoltaic devices. Researchers investigate its performance and stability in this context .
Colorimetric Sensors
Exploiting the diazenyl moiety’s responsiveness to specific analytes, researchers could design colorimetric sensors based on this compound. Changes in color upon interaction with target molecules (e.g., metal ions, pH, or gases) could provide rapid and visual detection methods .
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)diazenyl]pyrazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-7-1-3-8(4-2-7)11-13-14-6-5-9(15)12-14/h1-4H,5-6H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSZFQALSLSYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)N=NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B3035128.png)

![1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidine-5-carbonitrile](/img/structure/B3035134.png)
![6-(2-{[(3-Chloro-2-propenyl)oxy]imino}ethyl)-1-(3,4-dimethoxyphenethyl)-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3035137.png)
![1-[(3,5-dimethylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3035139.png)
![4-chlorobenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone](/img/structure/B3035141.png)
![6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3035142.png)

![2-Benzyl-4-[(2,6-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B3035144.png)

![3-{[(2,2-dichloroacetyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3035146.png)
![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloropropanoate](/img/structure/B3035148.png)
![2-{[(4-chlorophenyl)methylene]amino}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B3035150.png)
![3-Chloro-6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B3035151.png)